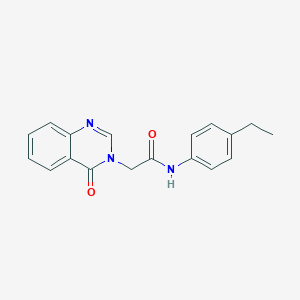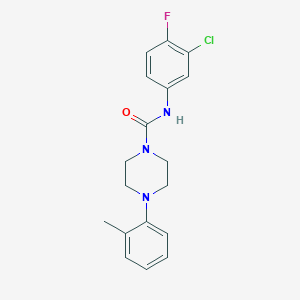
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide, also known as AG490, is a potent inhibitor of Janus kinases (JAKs) and has been extensively studied for its therapeutic potential in various diseases.
Mechanism of Action
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide inhibits JAKs, which are intracellular tyrosine kinases that play a crucial role in the JAK/STAT signaling pathway. By inhibiting JAKs, N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide prevents the activation of STATs, which are transcription factors that regulate gene expression. This leads to the inhibition of immune responses and cell proliferation, as well as induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide has been shown to have various biochemical and physiological effects, including inhibition of cytokine production, induction of apoptosis in cancer cells, and inhibition of tumor growth in animal models. It has also been shown to have anti-inflammatory effects and to reduce the severity of autoimmune disorders in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide is its specificity for JAKs, which allows for targeted inhibition of the JAK/STAT signaling pathway. However, N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide. Another area of interest is the investigation of the potential of N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanisms of action of N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide and its off-target effects on other kinases.
Synthesis Methods
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide can be synthesized by reacting 3-chloro-4-methoxyaniline with 3-methyl-2-benzoxazolinone in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 2-methoxybenzoyl chloride to give N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses and cell proliferation. N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide |
|---|---|
Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-10-5-4-6-12(15(10)21-3)16(19)18-11-7-8-14(20-2)13(17)9-11/h4-9H,1-3H3,(H,18,19) |
InChI Key |
YTNNWKTUXMHNKF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)




![N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B277737.png)





![6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B277747.png)